molecular formula C25H24N2O4S B11410401 N-(2,4-dimethylphenyl)-2-(1,1-dioxido-4-oxo-2-phenyl-3,4-dihydro-1,5-benzothiazepin-5(2H)-yl)acetamide

N-(2,4-dimethylphenyl)-2-(1,1-dioxido-4-oxo-2-phenyl-3,4-dihydro-1,5-benzothiazepin-5(2H)-yl)acetamide

Cat. No.: B11410401
M. Wt: 448.5 g/mol
InChI Key: RQESJRGHPRPJOI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,4-dimethylphenyl)-2-(1,1-dioxido-4-oxo-2-phenyl-3,4-dihydro-1,5-benzothiazepin-5(2H)-yl)acetamide is a complex organic compound that belongs to the class of benzothiazepines. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dimethylphenyl)-2-(1,1-dioxido-4-oxo-2-phenyl-3,4-dihydro-1,5-benzothiazepin-5(2H)-yl)acetamide typically involves multi-step organic reactions. The starting materials often include 2,4-dimethylaniline and various benzothiazepine derivatives. The reaction conditions may involve the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industry standards.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dimethylphenyl)-2-(1,1-dioxido-4-oxo-2-phenyl-3,4-dihydro-1,5-benzothiazepin-5(2H)-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form different derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced analogs.

    Substitution: Substitution reactions can occur at different positions on the benzothiazepine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions may vary depending on the desired reaction and product.

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may lead to the formation of sulfoxides or sulfones, while substitution reactions may yield various substituted benzothiazepine derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-(2,4-dimethylphenyl)-2-(1,1-dioxido-4-oxo-2-phenyl-3,4-dihydro-1,5-benzothiazepin-5(2H)-yl)acetamide is studied for its unique chemical properties and potential as a building block for more complex molecules.

Biology

In biology, this compound may be investigated for its interactions with biological macromolecules, such as proteins and nucleic acids. It may also be studied for its potential effects on cellular processes.

Medicine

In medicine, this compound may be explored for its therapeutic potential, including its ability to modulate specific biological pathways and its efficacy in treating various diseases.

Industry

In industry, this compound may be used in the development of new materials, pharmaceuticals, and other products that require specific chemical properties.

Mechanism of Action

The mechanism of action of N-(2,4-dimethylphenyl)-2-(1,1-dioxido-4-oxo-2-phenyl-3,4-dihydro-1,5-benzothiazepin-5(2H)-yl)acetamide involves its interaction with molecular targets such as enzymes, receptors, or other proteins. The compound may modulate specific pathways by binding to these targets and altering their activity.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzothiazepine derivatives, such as diltiazem and clentiazem. These compounds share structural similarities but may differ in their specific chemical properties and biological activities.

Uniqueness

N-(2,4-dimethylphenyl)-2-(1,1-dioxido-4-oxo-2-phenyl-3,4-dihydro-1,5-benzothiazepin-5(2H)-yl)acetamide is unique due to its specific substitution pattern and the presence of both dimethylphenyl and phenyl groups. This unique structure may confer distinct chemical and biological properties that differentiate it from other benzothiazepine derivatives.

Properties

Molecular Formula

C25H24N2O4S

Molecular Weight

448.5 g/mol

IUPAC Name

N-(2,4-dimethylphenyl)-2-(1,1,4-trioxo-2-phenyl-2,3-dihydro-1λ6,5-benzothiazepin-5-yl)acetamide

InChI

InChI=1S/C25H24N2O4S/c1-17-12-13-20(18(2)14-17)26-24(28)16-27-21-10-6-7-11-22(21)32(30,31)23(15-25(27)29)19-8-4-3-5-9-19/h3-14,23H,15-16H2,1-2H3,(H,26,28)

InChI Key

RQESJRGHPRPJOI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CN2C(=O)CC(S(=O)(=O)C3=CC=CC=C32)C4=CC=CC=C4)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.